Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate is a useful research compound. Its molecular formula is C14H15NO4S and its molecular weight is 293.34. The purity is usually 95%.
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Scientific Research Applications
Adenosine Receptor Ligands and Neuropathic Pain
Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate has been explored as part of a new series of amino-3,5-dicyanopyridines, which were synthesized and evaluated for potential as adenosine receptor (AR) ligands. These compounds, including this specific methyl derivative, have shown high to good human A1AR affinity and an inverse agonist profile, with some behaving as mixed hA1AR inverse agonists/A2A and A2B AR antagonists. Notably, certain derivatives demonstrated effectiveness in reducing oxaliplatin-induced neuropathic pain, implicating a mechanism involving the alpha7 subtype of nAchRs (Betti et al., 2019).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of related compounds. One study synthesized various derivatives, including 6-[2-(furan-2-yl)ethyl]-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one, and evaluated their antimicrobial activity against bacterial and fungal strains. This exploration contributes to understanding the broader spectrum of biological activities of such methyl derivatives (El-Shehry, El‐Hag, & Ewies, 2020).
Crystal Structure Analysis
The crystal structure of similar compounds, like (S)‐Methyl 2‐[(furan‐2-carbonyl)amino]‐3‐phenylpropanoate, has been analyzed. Understanding the molecular and crystal structure of these compounds can provide insights into their chemical behavior and potential applications in various scientific research fields (Zeng, Li, & Cen, 2006).
Synthesis of Multicomponent Compounds
Another area of research involves the synthesis of complex compounds, like substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles. These syntheses contribute to the development of novel compounds with potential applications in medicinal chemistry and material science (Dyachenko et al., 2015).
Investigation in Organic Synthesis and Reactions
Further, the compound and its derivatives have been studied in the context of organic synthesis and reactions. For instance, the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles highlights the versatility of furan-based compounds in organic synthesis (Mironov, Bagryanskaya, & Shults, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(2-aminophenyl)sulfanyl-3-(furan-2-yl)-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-14(17)12(16)13(10-6-4-8-19-10)20-11-7-3-2-5-9(11)15/h2-8,12-13,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWJFNRHQHLHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CO1)SC2=CC=CC=C2N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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